Glycine, N-(2-amino-2-oxoethyl)-

Description

BenchChem offers high-quality Glycine, N-(2-amino-2-oxoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(2-amino-2-oxoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

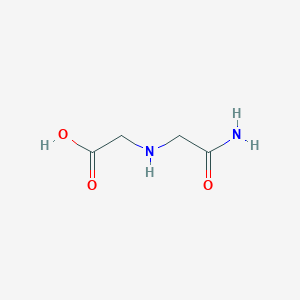

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-2-oxoethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(7)1-6-2-4(8)9/h6H,1-2H2,(H2,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYTUWDZADKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473674 | |

| Record name | Glycine, N-(2-amino-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7365-83-5 | |

| Record name | N-(2-Amino-2-oxoethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(2-amino-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Glycine, N-(2-amino-2-oxoethyl)-" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and structure of Glycine, N-(2-amino-2-oxoethyl)-, a molecule of interest in peptide synthesis and broader biochemical research. Drawing upon available data and established principles of organic chemistry, this document offers a technical resource for professionals in drug development and chemical research.

Molecular Identity and Structural Elucidation

Glycine, N-(2-amino-2-oxoethyl)- is a derivative of the simplest proteinogenic amino acid, glycine. Its structure incorporates a carboxymethyl group attached to the nitrogen of a glycinamide moiety.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 7365-83-5[1][2] |

| Molecular Formula | C₄H₈N₂O₃[1][3] |

| IUPAC Name | 2-[(2-amino-2-oxoethyl)amino]acetic acid[3] |

| Synonyms | N-(Carbamoylmethyl)glycine, 2-((2-Amino-2-oxoethyl)amino)acetic acid[3][4] |

Structural Representation:

The chemical structure of Glycine, N-(2-amino-2-oxoethyl)- is depicted below:

Caption: 2D structure of Glycine, N-(2-amino-2-oxoethyl)-.

Physicochemical Properties

While experimental data for Glycine, N-(2-amino-2-oxoethyl)- is not extensively published, a combination of computed properties and data from analogous structures can provide valuable insights.

Table of Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Weight | 132.12 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | [5] |

| XLogP3 | -3.9 (Computed) | [3] |

| Hydrogen Bond Donor Count | 3 (Computed) | [3] |

| Hydrogen Bond Acceptor Count | 4 (Computed) | [3] |

| Rotatable Bond Count | 3 (Computed) | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol, though potentially to a limited extent. | [] |

| Storage | Store at 2-8°C. | [1] |

Synthesis and Reactivity

Synthetic Approaches

A plausible synthetic route to Glycine, N-(2-amino-2-oxoethyl)- involves the reaction of glycine with a suitable 2-carbon electrophile bearing a protected amide or a precursor. A general, illustrative synthesis pathway is outlined below. The specific conditions would require experimental optimization.

Caption: A conceptual synthetic pathway for Glycine, N-(2-amino-2-oxoethyl)-.

A potential laboratory-scale synthesis protocol:

-

Dissolution: Dissolve glycine in a suitable aqueous or polar aprotic solvent.

-

Basification: Add a non-nucleophilic base, such as sodium carbonate or triethylamine, to deprotonate the amino group of glycine, enhancing its nucleophilicity.

-

Alkylation: Slowly add a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide) to the glycine solution at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and remove the solvent. The crude product can then be purified by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of Glycine, N-(2-amino-2-oxoethyl)- is governed by its functional groups: a secondary amine, a carboxylic acid, and a primary amide.

-

Amine and Carboxylic Acid Reactivity: The secondary amine and carboxylic acid moieties can participate in peptide bond formation.[7] The amine is nucleophilic, while the carboxylic acid can be activated for reaction with nucleophiles.

-

Amide Group: The primary amide is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Potential Applications in Research and Development

The bifunctional nature of Glycine, N-(2-amino-2-oxoethyl)- makes it a valuable building block in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a glycinamide-like side chain, potentially influencing the peptide's conformation, solubility, and biological activity.[1]

-

Biochemical Probes and Conjugates: The reactive amine and carboxylic acid groups allow for its use in creating conjugates for diagnostic tools or targeted drug delivery systems.[1]

-

Enzyme Inhibition Studies: This molecule can serve as a scaffold for the design of enzyme inhibitors, particularly for proteases or other enzymes that recognize amino acid-like substrates.[1]

Analytical Methodologies

The analysis of Glycine, N-(2-amino-2-oxoethyl)- would likely employ standard techniques for amino acid derivatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the separation and quantification of this compound. A typical protocol would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (around 210-220 nm) or mass spectrometry for higher sensitivity and specificity.

A method for a structurally similar compound, Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-, uses a mobile phase of acetonitrile and water with phosphoric acid.[8] For mass spectrometry compatibility, formic acid would be a suitable substitute for phosphoric acid.[8]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets or multiplets for the methylene protons and exchangeable protons for the amine, amide, and carboxylic acid groups.

-

¹³C NMR: Signals would be expected for the two carbonyl carbons (amide and carboxylic acid) and the two methylene carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would be a suitable method to determine the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

While specific toxicity data for Glycine, N-(2-amino-2-oxoethyl)- is not available, it should be handled with the standard precautions for laboratory chemicals. General safety recommendations for amino acid derivatives include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use in a well-ventilated area.

Conclusion

References

[9] Beilstein Journals. (n.d.). Experimental Part. Retrieved from Beilstein Journals website. [] BOC Sciences. (n.d.). CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved from BOC Sciences website. [10] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from Human Metabolome Database website. [5] Sigma-Aldrich. (n.d.). [(2-Amino-2-oxoethyl)thio]acetic acid. Retrieved from Sigma-Aldrich website. [11] PubChem. (n.d.). 2-(2-aminoethoxy)acetic Acid. Retrieved from PubChem website. [12] Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from Human Metabolome Database website. [13] Wikipedia. (n.d.). Glycine. Retrieved from Wikipedia website. [7] Journal of the Chemical Society C: Organic. (n.d.). Synthesis of peptides containing N-2-aminoethylglycine—'reduction analogues'. Retrieved from RSC Publishing website. [1] MySkinRecipes. (n.d.). 2-((2-Amino-2-oxoethyl)amino)acetic acid. Retrieved from MySkinRecipes website. [3] PubChem. (n.d.). Glycine, N-(2-amino-2-oxoethyl)-. Retrieved from PubChem website. [] BOC Sciences. (n.d.). Glycine: Definition, Structure, Benefits, Sources and Uses. Retrieved from BOC Sciences Amino Acid website. [15] PubChem. (n.d.). N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine. Retrieved from PubChem website. [8] SIELC Technologies. (n.d.). This compoundN-(carboxymethyl)-. Retrieved from SIELC Technologies website. [16] ResearchGate. (2016). Beneficial Effects of the Amino Acid Glycine. [17] PMC. (n.d.). Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. [18] MDPI. (2022). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [4] PubChem. (n.d.). Carbamoyl glycine. Retrieved from PubChem website. [19] Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. [20] Agilent. (n.d.). Amino Acid Analysis. [21] ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum. [22] SpectraBase. (n.d.). acetic acid, [[2-[[[2-(1H-indol-3-yl)ethyl]amino]carbonyl]phenyl]amino]oxo-, ethyl ester - Optional[1H NMR] - Spectrum. [2] ChemBK. (n.d.). N-(2-Amino-2-oxoethyl)glycine. Retrieved from ChemBK website. [23] Oxford Academic. (2024). impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues. [24] ChemicalBook. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5. [25] MedChemExpress. (n.d.). 2-((2-Aminoethyl)amino)acetic acid | Amino Acid Derivative. [26] ResearchGate. (n.d.). Synthetic route to glycine from simple molecules (NH3, ¹:CH2, and CO2).... [27] NIST. (n.d.). Glycine, N-methyl-n-propoxycarbonyl-, nonyl ester. [28] Sigma-Aldrich. (n.d.). 2-((2-Hydroxyethyl)amino)acetic acid | 5835-28-9. [29] Apollo Scientific. (2023). N-(2-Aminoethyl)glycine. [30] Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield. [31] Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [32] PubMed. (2014). Rapid HPLC analysis of amino acids and biogenic amines in wines during fermentation and evaluation of matrix effect. [33] MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. [34] PubMed. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. [35] PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [36] European Patent Office. (n.d.). Process for preparing glycine in high yield - EP 0474334 A2. [37] Doc Brown's Chemistry. (n.d.). The 13 C NMR spectrum of ethanoic acid. [38] ResearchGate. (n.d.). Mass spectrum of isolated glycine. [39] NIST. (n.d.). N-Methylglycine. [40] NIST. (n.d.). Glycine.

Sources

- 1. 2-((2-Amino-2-oxoethyl)amino)acetic acid [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Glycine, N-(2-amino-2-oxoethyl)- | C4H8N2O3 | CID 11819113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamoyl glycine | C3H5N2O3- | CID 6988657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [(2-Amino-2-oxoethyl)thio]acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of peptides containing N-2-aminoethylglycine—‘reduction analogues’ - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. This compoundN-(carboxymethyl)- [cymitquimica.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. hmdb.ca [hmdb.ca]

- 11. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. Glycine - Wikipedia [en.wikipedia.org]

- 15. N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine | C11H18N4O5 | CID 16722851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 20. agilent.com [agilent.com]

- 21. Acetic acid(64-19-7) 13C NMR [m.chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. academic.oup.com [academic.oup.com]

- 24. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. researchgate.net [researchgate.net]

- 27. Glycine, N-methyl-n-propoxycarbonyl-, nonyl ester [webbook.nist.gov]

- 28. 2-((2-Hydroxyethyl)amino)acetic acid | 5835-28-9 [sigmaaldrich.com]

- 29. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 30. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]

- 31. peptide.com [peptide.com]

- 32. Rapid HPLC analysis of amino acids and biogenic amines in wines during fermentation and evaluation of matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 36. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 37. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 38. researchgate.net [researchgate.net]

- 39. N-Methylglycine [webbook.nist.gov]

- 40. Glycine [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Glycylglycine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylglycine (Gly-Gly), the simplest dipeptide, serves as a fundamental building block in biochemical research and pharmaceutical development.[1][2][3] Its synthesis, while conceptually straightforward, presents a classic challenge in organic chemistry: the controlled, regioselective formation of an amide (peptide) bond between two identical, bifunctional molecules. This guide provides a comprehensive exploration of the primary synthetic pathways to glycylglycine, detailing the underlying mechanisms, strategic considerations, and practical methodologies. We will dissect both classical solution-phase chemical syntheses, involving protective group chemistry and coupling agents, and modern enzymatic approaches. The objective is to furnish researchers and drug development professionals with the foundational knowledge and actionable protocols required for the efficient and high-purity synthesis of this pivotal dipeptide.

Introduction: The Significance of Glycylglycine

Glycylglycine is a dipeptide formed from two glycine molecules joined by a peptide bond.[1][2] While modest in structure, its importance is manifold. In research, it is a crucial starting material for the synthesis of more complex peptides and peptidomimetics.[3][4] Its well-defined structure also makes it an ideal model compound for biophysical studies of peptide bonds and protein folding. Furthermore, due to its low toxicity and buffering capacity in the physiological pH range of 7.5-8.9, glycylglycine is widely used as a biological buffer in enzymatic assays and cell culture systems.[1][2] In the pharmaceutical industry, it can be incorporated into drug formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs). Understanding its synthesis is therefore a cornerstone of peptide chemistry.

The Core Challenge: Selective Peptide Bond Formation

The direct condensation of two glycine molecules by heating is an inefficient method that leads to a statistical mixture of products, including not only glycylglycine but also longer oligomers (triglycine, etc.) and the cyclic dipeptide, 2,5-diketopiperazine.[5][6] To achieve a controlled synthesis of Gly-Gly, two primary obstacles must be overcome:

-

Uncontrolled Polymerization: Since glycine possesses both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH), mixing two glycine molecules can result in four possible products: Gly(1)-Gly(2), Gly(2)-Gly(1) (which are identical in this case), Gly(1)-Gly(1), and Gly(2)-Gly(2).[5]

-

Low Reactivity: Under standard conditions, the direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, as the amine will deprotonate the carboxylic acid to form a stable carboxylate salt.[5]

Modern synthetic strategies overcome these challenges through a disciplined, three-stage approach: Protection , Activation/Coupling , and Deprotection .

Chemical Synthesis Pathways

Chemical synthesis provides a robust and scalable method for producing glycylglycine. The most common approach is solution-phase synthesis, which offers flexibility and is well-suited for dipeptide production.

The Strategic Framework: Protection and Activation

The cornerstone of modern peptide synthesis is the use of protecting groups to temporarily mask reactive functional groups, thereby directing the reaction to the desired site.[7] For glycylglycine synthesis, one glycine molecule must have its amino group protected (the "N-terminal" residue), while the second glycine molecule has its carboxylic acid group protected (the "C-terminal" residue).

-

Amine (N-terminus) Protection: The goal is to render the amino group non-nucleophilic. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[8] The Boc group, for instance, is introduced by reacting glycine with di-tert-butyl dicarbonate and is stable under coupling conditions but readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[9]

-

Carboxyl (C-terminus) Protection: The carboxyl group is typically protected as an ester, most commonly a methyl or benzyl ester.[9] This prevents it from reacting with the activated carboxyl group of the other glycine molecule. These esters are stable during the coupling step but can be cleaved later—methyl esters by saponification (base hydrolysis) and benzyl esters by catalytic hydrogenolysis.[9]

With the termini appropriately protected, the free carboxyl group of the N-protected glycine must be activated to make it a potent electrophile, facilitating the nucleophilic attack by the free amino group of the C-protected glycine.[5][10]

Mechanism of Action: Carbodiimide-Mediated Coupling

A widely used class of coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[11][12]

The mechanism proceeds as follows:

-

Activation: The carboxylate oxygen of the N-protected glycine attacks the central carbon atom of DCC, forming a highly reactive O-acylisourea intermediate.[12] This intermediate is an excellent leaving group.

-

Nucleophilic Attack: The free amino group of the C-protected glycine acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate.[13]

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses. The O-acylisourea moiety departs as a stable N,N'-dicyclohexylurea (DCU) byproduct, and the new peptide bond is formed.[11] DCU is insoluble in most organic solvents and can be conveniently removed by filtration.[11]

To minimize the risk of racemization and side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine component.[11]

The Complete Workflow: From Protection to Final Product

The logical flow for a solution-phase synthesis of glycylglycine is outlined below.

Alternative Chemical Methods

-

Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and building the peptide chain stepwise.[14][15] For a dipeptide like glycylglycine, this method is also highly effective. The key advantage is that excess reagents and byproducts are removed by simple washing and filtration, streamlining the purification process.[15][16][17] The cycle involves deprotecting the N-terminus, coupling the next protected amino acid, and washing.[17]

-

Diketopiperazine Hydrolysis: The historical synthesis first reported by Emil Fischer involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride).[1] This cyclic dipeptide can be formed by heating glycine, and its subsequent ring-opening via acid or base hydrolysis yields glycylglycine.[18] While historically significant, this method can be less controlled than modern protecting group strategies.

Enzymatic Synthesis Pathway

Biocatalysis offers a green and highly specific alternative to chemical synthesis. Enzymes can form peptide bonds under mild aqueous conditions, often without the need for protecting groups.

Mechanism of Enzymatic Synthesis

Enzymatic peptide synthesis typically utilizes proteases or ligases. In one common approach, the reaction is run under conditions that favor the reverse of proteolysis (synthesis instead of hydrolysis). The mechanism can be broadly categorized as either thermodynamically or kinetically controlled.

-

Thermodynamically Controlled Synthesis: The equilibrium of the hydrolysis reaction is shifted toward synthesis by altering reaction conditions, such as reducing the water content or precipitating the product.

-

Kinetically Controlled Synthesis: An activated C-terminal donor (like an ester) and a nucleophilic N-terminal acceptor are used. The enzyme catalyzes the aminolysis of the ester, which is much faster than the competing hydrolysis reaction, leading to high yields of the dipeptide.

One novel mechanism involves enzymes from the adenylate-forming superfamily, which can catalyze the formation of an S-acyl-cysteine intermediate, followed by a chemical S→N acyl transfer to form the peptide bond.[19]

Comparative Analysis of Synthesis Routes

| Feature | Solution-Phase Chemical | Solid-Phase Chemical (SPPS) | Enzymatic Synthesis |

| Scalability | High; suitable for industrial production. | High; excellent for research and large scale.[17] | Moderate; can be limited by enzyme cost/stability. |

| Purity | High, but requires careful purification (chromatography). | Very high; simplified purification.[17] | Very high specificity, often minimal byproducts. |

| Reagents | Uses protecting groups, coupling agents, organic solvents. | Uses resin, protecting groups, coupling agents, solvents. | Aqueous buffers, enzymes, simple substrates. |

| Environmental Impact | Generates significant chemical waste (solvents, byproducts). | Generates significant chemical waste. | "Green" chemistry; biodegradable catalysts, less waste. |

| Complexity | Technically demanding, requires multiple purification steps. | Amenable to automation, but requires specialized equipment. | Simpler workflow, but requires enzyme optimization. |

| Key Advantage | Flexibility and established protocols. | Speed and ease of purification. | Mild conditions and high stereospecificity. |

Experimental Protocol: Solution-Phase Synthesis of Glycylglycine

This protocol describes a representative synthesis using Boc and methyl ester protecting groups.

Step 1: Protection of Glycine

-

Synthesis of Boc-Gly-OH:

-

Dissolve glycine (1 eq.) in a 1:1 mixture of dioxane and 1M NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and stir vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the aqueous solution with cold 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-Gly-OH as a white solid.

-

-

Synthesis of H-Gly-OMe·HCl (Glycine Methyl Ester Hydrochloride):

-

Suspend glycine (1 eq.) in methanol.

-

Cool to 0°C and bubble dry HCl gas through the suspension, or add thionyl chloride dropwise.

-

Reflux the mixture for 4-6 hours until the solution becomes clear.

-

Cool and evaporate the solvent under reduced pressure to obtain the product as a white solid.

-

Step 2: Coupling Reaction

-

Dissolve Boc-Gly-OH (1 eq.) and H-Gly-OMe·HCl (1 eq.) in dichloromethane (DCM).

-

Add a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 eq.) to neutralize the hydrochloride salt.[10]

-

Cool the mixture to 0°C.

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield crude Boc-Gly-Gly-OMe. Purify by column chromatography if necessary.

Step 3: Deprotection

-

Boc Group Removal:

-

Dissolve the purified Boc-Gly-Gly-OMe in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours.

-

Evaporate the solvent to yield H-Gly-Gly-OMe·TFA salt.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the ester salt in a minimal amount of water.

-

Add 1M NaOH solution dropwise until the pH reaches ~11-12.

-

Stir for 1-2 hours, monitoring the reaction by TLC.

-

Carefully neutralize the solution to pH ~6.0 with 1M HCl.

-

Cool the solution in an ice bath to precipitate the glycylglycine.

-

Filter the white solid, wash with cold ethanol, and dry under vacuum.

-

Step 4: Characterization Confirm the identity and purity of the final product using techniques such as:

-

NMR Spectroscopy: To confirm the chemical structure and absence of protecting groups.

-

Mass Spectrometry: To verify the correct molecular weight (132.12 g/mol ).

-

HPLC: To determine the purity of the final compound.[20]

Conclusion

The synthesis of glycylglycine, while focused on a simple dipeptide, encapsulates the core principles and challenges of peptide chemistry. The choice between chemical and enzymatic routes depends on the desired scale, available resources, and environmental considerations. Chemical methods, particularly solution-phase synthesis using carbodiimide coupling agents, remain a workhorse for their scalability and reliability. However, the elegance, specificity, and mild conditions of enzymatic synthesis present a compelling path forward for sustainable chemical manufacturing. A thorough understanding of protection, activation, and coupling mechanisms is essential for any scientist or researcher aiming to construct peptides with high fidelity and yield.

References

-

BYJU'S. (n.d.). Peptide Bond Formation or Synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Peptide bond. Retrieved from [Link]

-

Abe, T., et al. (2017). Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. Journal of Biological Chemistry, 292(33), 13619-13628. Retrieved from [Link]

-

Fiveable. (n.d.). 9.2 Peptide bond formation - Organic Chemistry II. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Solid-phase synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

- Google Patents. (2010). CN101759767A - Method for synthesizing glycylglycine.

- Google Patents. (2013). CN103204905A - Method for synthesizing tetra-glycylglycine.

-

Ataman Kimya. (n.d.). GLYCYLGLYCINE. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubMed. (1987). Purification and Characterization of a Peptidyl Glycine Monooxygenase From Porcine Pituitary. Retrieved from [Link]

-

Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

-

Química Organica.org. (n.d.). Peptide Synthesis - Group Protection. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Glycine and Serine Metabolism | Pathway. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Glycylglycine. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

LabNetwork. (n.d.). Glycylglycine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glycylglycine in Peptide Synthesis: Building Blocks for Innovation. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Is Glycine Synthesized?. Retrieved from [Link]

- Google Patents. (1993). US5254729A - Method for purifying glycine.

-

ACS Omega. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Glycylglycine – Knowledge and References. Retrieved from [Link]

Sources

- 1. Glycylglycine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Peptide Synthesis - Group Protection [quimicaorganica.org]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. peptide.com [peptide.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]

- 19. Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Glycylglycine in Cellular Metabolism: A Technical Guide for Researchers

Abstract

Glycylglycine (Gly-Gly), the simplest dipeptide, has long been considered a fundamental building block in biochemistry. However, its significance extends far beyond its structural simplicity. This technical guide provides an in-depth exploration of the biological role of glycylglycine in cellular metabolism, tailored for researchers, scientists, and drug development professionals. We will dissect its journey from extracellular uptake to its ultimate metabolic fate, elucidating the key transport mechanisms, enzymatic processes, and the profound downstream impact of its constituent glycine molecules. This guide will also furnish detailed, field-proven experimental protocols for the accurate quantification of glycylglycine and the characterization of its enzymatic hydrolysis, empowering researchers to rigorously investigate its function in their own experimental systems.

Introduction: Beyond a Simple Dipeptide

Composed of two glycine residues linked by a peptide bond, glycylglycine is a ubiquitous molecule in biological systems.[1] While it can serve as a component in the synthesis of more complex peptides, its primary and most critical role in cellular metabolism is to act as a highly efficient vehicle for the intracellular delivery of glycine.[2][3] The metabolic landscape of a cell is intricately dependent on the availability of key precursors, and glycine is central to a multitude of biosynthetic and regulatory pathways.[4] Understanding the dynamics of glycylglycine transport and hydrolysis is therefore paramount to comprehending the maintenance of cellular homeostasis and the pathophysiology of various diseases. This guide will navigate the complexities of glycylglycine's biological functions, from its transport across the cell membrane to the diverse metabolic pathways fueled by its hydrolysis product.

Cellular Uptake and Intracellular Fate: A Journey Across Membranes

The journey of glycylglycine into the cell is a highly regulated process, primarily mediated by a class of proton-coupled oligopeptide transporters. Once inside the cell, it is rapidly catabolized, releasing its constituent glycine molecules to be utilized by the cell's metabolic machinery.

The PEPT Superfamily: Gatekeepers of Dipeptide Entry

The cellular uptake of glycylglycine is predominantly carried out by the solute carrier family 15 (SLC15), which includes the well-characterized proton-coupled oligopeptide transporters PEPT1 and PEPT2. These transporters harness the electrochemical proton gradient across the cell membrane to drive the influx of di- and tripeptides. While both transporters recognize a broad range of peptide substrates, they exhibit distinct tissue distribution and kinetic properties. PEPT1 is primarily found in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides. PEPT2, on the other hand, is more widely distributed, with significant expression in the kidney, brain, and other tissues. Notably, PEPT2 generally exhibits a higher affinity for its substrates compared to PEPT1. The transport mechanism of these proteins involves a series of conformational changes, alternating between an outward-facing and an inward-facing state to facilitate the translocation of the peptide substrate along with one or more protons. The specificity of these transporters is not absolute, and they can also mediate the uptake of various peptide-like drugs, a property of significant interest in pharmacology.[5]

Intracellular Hydrolysis: The Role of Cytosolic Dipeptidases

Upon entering the cytoplasm, glycylglycine is not left to linger. It is swiftly hydrolyzed into two individual glycine molecules by the action of cytosolic dipeptidases.[6] These enzymes, also known as peptide hydrolases, are ubiquitously expressed and exhibit broad substrate specificity, ensuring the efficient breakdown of a wide array of dipeptides.[3] The activity of these dipeptidases is a critical control point in the metabolic utilization of dipeptides, as the constituent amino acids are the true effectors in downstream pathways. The rate of hydrolysis of glycylglycine is remarkably rapid, ensuring that the intracellular concentration of the dipeptide itself is kept at a very low level under normal physiological conditions.[7] This rapid turnover underscores the primary role of glycylglycine as a transient carrier for glycine delivery. In certain disease states, a deficiency in dipeptidase activity can lead to the malabsorption of dipeptides like glycylglycine.[8]

Diagram 1: Cellular Transport and Metabolism of Glycylglycine

Caption: Cellular uptake and subsequent metabolic fate of glycylglycine.

The Metabolic Ripple Effect: Glycine's Central Role

The biological significance of glycylglycine is intrinsically linked to the metabolic functions of its constituent amino acid, glycine. Once liberated from its dipeptide carrier, glycine integrates into a vast and interconnected network of metabolic pathways that are fundamental to cellular function.

Fueling One-Carbon Metabolism

One of the most critical roles of glycine is its contribution to one-carbon metabolism. This complex network of interconnected pathways is responsible for the transfer of one-carbon units, which are essential for the biosynthesis of a wide range of molecules, including purines and thymidylate, the building blocks of DNA and RNA. Glycine serves as a major source of these one-carbon units through the action of the glycine cleavage system, a mitochondrial enzyme complex. This system not only provides one-carbon units but also plays a role in maintaining cellular redox balance.

Other Key Metabolic Fates of Glycine

Beyond one-carbon metabolism, glycine is a precursor for the synthesis of numerous other vital biomolecules:

-

Glutathione: Glycine is one of the three amino acids that constitute glutathione, the cell's primary antioxidant.

-

Porphyrins: The initial step in the synthesis of porphyrins, which form the heme group of hemoglobin and cytochromes, utilizes glycine.

-

Creatine: A significant portion of the body's creatine, essential for energy storage in muscle and brain tissue, is derived from glycine.

-

Protein Synthesis: As a proteinogenic amino acid, glycine is a fundamental component of proteins, contributing to their structure and function.

Glycylglycine and Cellular Signaling: An Indirect Influence

While there is no direct evidence to suggest that glycylglycine itself acts as a signaling molecule by binding to specific receptors, its hydrolysis product, glycine, is a well-established neurotransmitter and neuromodulator in the central nervous system.[9] Glycine exerts its effects by binding to and activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[10] The subsequent influx of chloride ions typically leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential.

In non-neuronal cells, the role of glycine as a signaling molecule is an emerging area of research.[9] There is evidence to suggest that glycine can modulate inflammatory responses and protect cells from ischemic injury.[11] These effects are thought to be mediated, at least in part, by glycine receptors expressed on these cell types. Therefore, while glycylglycine does not directly initiate signaling cascades, its efficient delivery of glycine to the intracellular environment can indirectly influence a variety of signaling pathways.

Experimental Protocols for the Study of Glycylglycine

To facilitate further research into the biological roles of glycylglycine, this section provides detailed, step-by-step methodologies for its quantification in cellular extracts and for the measurement of the activity of the enzymes responsible for its hydrolysis.

Quantification of Intracellular Glycylglycine by LC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of glycylglycine in mammalian cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials and Reagents

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, chilled to -80°C

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Glycylglycine analytical standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-Glycylglycine)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g at 4°C

-

Vortex mixer

-

Sonicator (optional)

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system equipped with a C18 reversed-phase column

5.1.2. Step-by-Step Methodology

-

Cell Culture and Treatment: Culture cells to the desired confluency under standard conditions. Apply experimental treatments as required.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (-80°C) per 10 cm dish.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

(Optional) Sonicate the samples on ice to ensure complete cell lysis.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

-

Protein Precipitation and Supernatant Collection:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.

-

-

Sample Drying and Reconstitution:

-

Dry the supernatant using a lyophilizer or a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of LC-MS grade water containing the internal standard at a known concentration.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

-

Detect and quantify glycylglycine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of the glycylglycine analytical standard.

-

Calculate the concentration of glycylglycine in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

-

5.1.3. Quantitative Data Summary

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Gly-Gly) | To be determined empirically |

| MRM Transition (Internal Std) | To be determined empirically |

Diagram 2: Experimental Workflow for LC-MS/MS Quantification of Glycylglycine

Caption: Workflow for quantifying intracellular glycylglycine via LC-MS/MS.

Enzymatic Assay of Cytosolic Dipeptidase Activity

This protocol describes a colorimetric assay to measure the activity of cytosolic dipeptidases using glycylglycine as a substrate. The assay is based on the quantification of the released glycine using a ninhydrin reagent.

5.2.1. Materials and Reagents

-

Cultured cells or tissue sample

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Dounce homogenizer or sonicator

-

Microcentrifuge tubes

-

Centrifuge capable of 100,000 x g at 4°C (for cytosol preparation)

-

Glycylglycine substrate solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Ninhydrin reagent

-

Glycine standard solution (for standard curve)

-

Spectrophotometer

5.2.2. Step-by-Step Methodology

-

Preparation of Cytosolic Extract:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Homogenize the sample in homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet microsomes.

-

The resulting supernatant is the cytosolic extract. Determine the protein concentration of the extract.

-

-

Enzymatic Reaction:

-

Set up reaction tubes containing reaction buffer and the cytosolic extract (e.g., 50 µg of protein).

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding the glycylglycine substrate solution to a final concentration of 10 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by boiling for 5 minutes or by adding trichloroacetic acid.

-

-

Quantification of Released Glycine:

-

Centrifuge the terminated reaction mixtures to pellet any precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add the ninhydrin reagent and heat at 100°C for 15 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of the glycine standard.

-

Calculate the amount of glycine produced in the enzymatic reaction from the standard curve.

-

Express the dipeptidase activity as nmol of glycine produced per minute per mg of protein.

-

Conclusion and Future Perspectives

Glycylglycine's role in cellular metabolism is a classic example of molecular efficiency, serving as a dedicated transport form of the metabolically versatile amino acid, glycine. Its uptake via PEPT transporters and rapid intracellular hydrolysis by dipeptidases ensure a constant supply of glycine for a myriad of essential biosynthetic and regulatory processes. While a direct signaling role for the dipeptide itself remains to be demonstrated, its contribution to the intracellular glycine pool indirectly influences cellular signaling pathways.

Future research should focus on the regulation of glycylglycine transport and hydrolysis in different physiological and pathological states. Understanding how the expression and activity of PEPT transporters and dipeptidases are modulated could provide novel therapeutic targets for diseases characterized by altered glycine metabolism, such as certain cancers and neurological disorders. The robust experimental protocols provided in this guide offer the necessary tools to further unravel the intricate and vital role of glycylglycine in the complex tapestry of cellular metabolism.

References

- Carland, E. J., et al. (2018). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 11, 423.

- Cheeseman, C. I., & Smyth, D. H. (1971). Site of intestinal hydrolysis of glycylglycine. The Journal of Physiology, 218(Suppl), 39P–40P.

-

ECHA (European Chemicals Agency). (n.d.). Glycylglycine. Retrieved from [Link]

-

G-Biosciences. (n.d.). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

- Harvey, R. J., et al. (2004). Glycine receptors containing the alpha3 subunit in the dorsal horn of the spinal cord. The Journal of Neuroscience, 24(47), 10783–10789.

-

Mayo Clinic Laboratories. (n.d.). GLYCS - Overview: Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. Retrieved from [Link]

- van den Pol, A. N., & Lynch, J. W. (2009). Glycine and glycine receptor signalling in non-neuronal cells. Frontiers in Molecular Neuroscience, 2, 9.

- Wang, J., et al. (2019). Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs. Oxidative Medicine and Cellular Longevity, 2019, 8518721.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11163, Glycylglycine. Retrieved from [Link]

- Samarut, É., et al. (2016). Transcriptomic Analysis Of Purified Embryonic Neural Stem Cells From Zebrafish Embryos Reveals Signalling Pathways Involved In Glycine-dependent Neurogenesis. Scientific Reports, 6, 32697.

-

Sartorius. (n.d.). Dipeptide Analysis by UHPLC-MS/MS | Cell Culture Media. Retrieved from [Link]

- Adibi, S. A., & Krzysik, B. A. (1977). Cytoplasmic dipeptidase activities of kidney, ileum, jejunum, liver, muscle, and blood. Metabolism, 26(5), 533–543.

-

University of Massachusetts Chan Medical School. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

- van den Pol, A. N. (2016). The Intracellular Loop of the Glycine Receptor: It's not all about the Size. Frontiers in Molecular Neuroscience, 9, 41.

-

Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

- Yu, J., et al. (2023). Exploring the Activation Process of the Glycine Receptor.

- Adibi, S. A. (1986). Influence of Molecular Structure on Half-Life and Hydrolysis of Dipeptides in Plasma: Importance of Glycine as N-terminal Amino Acid Residue. Metabolism, 35(9), 830–836.

- Adibi, S. A., & Mercer, D. W. (1973). Protein digestion in human intestine as reflected in luminal, mucosal, and plasma amino acid concentrations after meals.

-

ARUP Laboratories. (n.d.). Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. Retrieved from [Link]

- Yernool, D., et al. (2023). Conformational transitions and allosteric modulation in a heteromeric glycine receptor. Nature Structural & Molecular Biology, 30(5), 625–634.

- Yevenes, G. E., & Zeilhofer, H. U. (2011). Allosteric modulation of glycine receptors. British Journal of Pharmacology, 164(2), 224–236.

- Zhang, Z., et al. (2015). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells.

- Zeilhofer, H. U., et al. (2021). Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. The Journal of Pharmacology and Experimental Therapeutics, 377(1), 126–136.

- Bazzone, A., et al. (2019). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. The Journal of General Physiology, 151(8), 985–996.

- Benito-Arenas, R., et al. (2017). Chloride-dependent conformational changes in the GlyT1 glycine transporter. Proceedings of the National Academy of Sciences, 114(33), E6923–E6931.

-

SciSpace. (n.d.). Glycylglycine. Retrieved from [Link]

- Kim, S. K., & Adibi, S. A. (1981). Peptide hydrolase activities in the soluble and brush border fractions of the human small intestine. Gastroenterology, 81(1), 60–65.

- De Vusser, K., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2011, 795230.

-

Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Mains, R. E., & Eipper, B. A. (1984). Posttranslational Modification of Glycine-Extended Substance P by an Alpha-Amidating Enzyme in Cultured Sensory Neurons of Dorsal Root Ganglia. Endocrinology, 115(1), 229–237.

- Sato, M., et al. (2004). Hydrolysis of Glycylglycine in Subcritical Water Conditions. Kagaku Kogaku Ronbunshu, 30(4), 461–465.

-

Sygnature Discovery. (n.d.). Glycine Receptors. Retrieved from [Link]

- Sadikot, R. T., & Blackwell, T. S. (1971).

-

Observable. (2019). how to set cell height/width with graphviz dot template? Retrieved from [Link]

- Tipps, M. E., et al. (2010). Identification of novel specific allosteric modulators of the glycine receptor using phage display. The Journal of Biological Chemistry, 285(30), 22840–22845.

- Verrall, E., et al. (2016). Improved assays for determining the cytosolic access of peptides, proteins, and their mimetics.

- Kournoutou, G. G., & Gessner, C. R. (2017). Understanding transporter specificity and the discrete appearance of channel-like gating domains in transporters. Molecular Membrane Biology, 34(1-2), 1–12.

-

UC Davis. (n.d.). Cell N-glycan preparation for MS analysis. Retrieved from [Link]

- Grimble, G. K., & Silk, D. B. (1989). Peptides in human nutrition. Nutrition Research Reviews, 2(1), 87–108.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Glycylglycine | 852 Publications | 9582 Citations | Top Authors | Related Topics [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding transporter specificity and the discrete appearance of channel-like gating domains in transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site of intestinal hydrolysis of glycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipeptidase deficiency and malabsorption of glycylglycine in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Glycylglycine synthesis

<An In-depth Technical Guide to the Discovery and Synthesis of Glycylglycine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylglycine (Gly-Gly), the simplest dipeptide, holds a foundational position in the annals of biochemistry and peptide science. Its discovery and the subsequent evolution of its synthesis are not merely historical footnotes; they represent the very genesis of peptide chemistry and chart the course from classical solution-phase methods to the revolutionary automated techniques that underpin modern drug discovery and proteomics. This guide provides a comprehensive technical exploration of this journey, detailing the pioneering work of Fischer and Curtius, explaining the causality behind their experimental choices, and contrasting these historical methods with the efficiency and elegance of modern Solid-Phase Peptide Synthesis (SPPS). Through detailed protocols, comparative tables, and workflow diagrams, this document offers researchers and professionals a deep, actionable understanding of the principles that defined an era of chemical synthesis and continue to influence the field today.

Introduction: The Significance of the Simplest Peptide

Glycylglycine is a dipeptide formed from two glycine amino acid residues linked by a single peptide bond.[1][2] While structurally simple, its importance cannot be overstated. It served as the crucial first model for studying the nature of the peptide bond, the primary linkage that constitutes the backbone of all proteins. The successful synthesis of Gly-Gly was a landmark achievement that validated the hypothesis that proteins were linear polymers of amino acids, paving the way for the synthesis of more complex peptides and, eventually, entire proteins.[3][4] Today, glycylglycine is not only a fundamental building block in synthetic peptide chemistry but also a widely used biological buffer due to its low toxicity and effective buffering range.[1][5]

Discovery and Early Synthesis: The Dawn of Peptide Chemistry

The turn of the 20th century was a period of intense investigation into the chemical nature of proteins. Two towering figures, Emil Fischer and Theodor Curtius, independently developed methods that would lay the groundwork for peptide synthesis.

Emil Fischer's Landmark Synthesis (1901)

The first reported synthesis of glycylglycine is credited to German chemist Emil Fischer and his collaborator Ernest Fourneau in 1901.[1][5][6] Their initial method was elegantly straightforward: the partial hydrolysis of 2,5-diketopiperazine (also known as glycine anhydride), a cyclic dipeptide of glycine.[1][5][6]

Causality of the Experimental Choice: Fischer's approach was rooted in degradation rather than stepwise construction. He correctly reasoned that the cyclic and more stable diketopiperazine was formed from two glycine molecules and that carefully controlled hydrolysis (cleavage by water) with acid could break one of the two peptide bonds to yield the linear dipeptide. Boiling with hydrochloric acid provided the necessary conditions for this controlled cleavage.[5][6] This method, while successful, was not easily generalizable for creating specific, longer peptide sequences.

Recognizing this limitation, Fischer developed a more versatile, albeit arduous, stepwise method. This approach introduced the foundational concepts of protecting groups and activation, which remain central to peptide synthesis today.

Experimental Protocol: Fischer's Stepwise Synthesis (Conceptual)

-

Protection of the Carboxyl Group: The carboxyl group of the first glycine molecule was protected as an ethyl ester (Gly-OEt) to prevent it from reacting. This was a critical step to ensure that the subsequent reaction would occur at the amino group.

-

Activation and Coupling: The N-terminus of a second glycine molecule was "activated" by converting it to an α-haloacyl halide, specifically chloroacetyl chloride (ClCH₂COCl). This highly reactive species was then coupled with the protected glycine ethyl ester.

-

Amination: The chloro group on the newly formed dipeptide ester was displaced by ammonia in a nucleophilic substitution reaction, converting the chloroacetyl group into a glycyl group and forming glycylglycine ethyl ester.

-

Deprotection: Finally, the ethyl ester protecting group was removed by saponification (hydrolysis with a base) to yield the final glycylglycine product.

dot graph Fischer_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Glycine Ethyl Ester\n(Gly-OEt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Chloroacetyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Chloroacetylglycine\nEthyl Ester", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Glycylglycine\nEthyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Glycylglycine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Esterification\n (Protection)"]; B -> D [label=" Coupling"]; C -> D; D -> E [label=" Amination (NH3)"]; E -> F [label=" Saponification\n (Deprotection)"]; } dot Caption: Fischer's stepwise solution-phase synthesis of glycylglycine.

Theodor Curtius and the Azide Method

Working contemporaneously, Theodor Curtius developed an alternative route for peptide bond formation that proved to be a significant contribution. In 1881-1882, he accomplished the first-ever synthesis of an N-protected dipeptide, benzoylglycylglycine.[7][8] His method, known as the Curtius rearrangement or azide method, provided a reliable way to form peptide bonds with a reduced risk of racemization.[7][9][10]

Causality of the Experimental Choice: Curtius sought a method to activate a carboxyl group in a way that it would react cleanly with an amino group. His solution was the acyl azide. This functional group is sufficiently reactive to form the amide (peptide) bond but is less prone to the side reactions that plagued other highly reactive intermediates. The thermal decomposition of the acyl azide to an isocyanate, followed by reaction with a nucleophile, became a cornerstone of organic synthesis.[9][10]

Experimental Protocol: Curtius Azide Synthesis (Conceptual)

-

Hydrazide Formation: An amino acid ester (e.g., Gly-OEt) is treated with hydrazine (H₂NNH₂) to form an acyl hydrazide.

-

Azide Formation: The acyl hydrazide is then reacted with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures to form the reactive acyl azide.

-

Coupling: The acyl azide is immediately coupled with a second amino acid ester. The azide serves as a good leaving group (N₂ gas), driving the reaction forward to form the protected dipeptide.

-

Deprotection: The ester group is removed via hydrolysis to yield the final peptide.

dot graph Curtius_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Glycine Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Acyl Hydrazide", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Acyl Azide\n(Activated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Second\nGlycine Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Protected Dipeptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Glycylglycine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Hydrazine"]; B -> C [label=" Nitrous Acid"]; C -> E [label=" Coupling"]; D -> E; E -> F [label=" Hydrolysis\n (Deprotection)"]; } dot Caption: The Curtius azide method for peptide bond formation.

The Revolution: Solid-Phase Peptide Synthesis (SPPS)

While the methods of Fischer and Curtius were revolutionary, they were laborious. Each step of purification required crystallization or extraction, leading to significant material loss and making the synthesis of long peptides practically impossible. The breakthrough came in 1963 when R. Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS), an innovation for which he was awarded the Nobel Prize in Chemistry in 1984.[11][12]

SPPS fundamentally changed the paradigm of peptide synthesis.[3][13] By anchoring the C-terminal amino acid to an insoluble polymer resin, the growing peptide chain becomes part of the solid phase.[11][14] This allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing of the resin.[11][14] This innovation made peptide synthesis faster, more efficient, and automatable.[11][13]

The SPPS Workflow: A Step-by-Step Technical Guide

The most common modern SPPS strategy for research is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like t-Butyl) for permanent side-chain protection.

Experimental Protocol: Fmoc-SPPS of Glycylglycine

Materials:

-

Rink Amide Resin (solid support)

-

Fmoc-Gly-OH (Fmoc-protected glycine)

-

Dimethylformamide (DMF, solvent)

-

Piperidine in DMF (20%, deprotection solution)

-

HBTU/HOBt (coupling activators)

-

DIPEA (base)

-

Trifluoroacetic acid (TFA, cleavage reagent), Triisopropylsilane (TIS, scavenger), Water

Methodology:

-

Resin Preparation: The Rink Amide resin is placed in a reaction vessel and swelled in DMF.

-

First Amino Acid Coupling:

-

Deprotection: The Fmoc group on the resin's linker is removed by treating it with 20% piperidine in DMF. This exposes the free amine for coupling. The resin is then washed thoroughly with DMF.

-

Activation & Coupling: Fmoc-Gly-OH is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This solution is added to the washed resin, and the coupling reaction proceeds to attach the first glycine residue. The resin is washed again.

-

-

Second Amino Acid Coupling (Cycle 2):

-

Deprotection: The Fmoc group on the resin-bound glycine is removed with 20% piperidine in DMF, exposing the N-terminal amine. The resin is washed.

-

Activation & Coupling: A second equivalent of Fmoc-Gly-OH is activated as before and added to the resin. The peptide bond is formed, creating the resin-bound dipeptide, Fmoc-Gly-Gly-Resin. The resin is washed.

-

-

Final Fmoc Deprotection: The terminal Fmoc group is removed with 20% piperidine in DMF and the resin is washed.

-

Cleavage and Deprotection: The resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). This strong acid simultaneously cleaves the peptide from the resin and removes any side-chain protecting groups (though glycine has none).

-

Purification: The cleaved peptide is precipitated with cold ether, centrifuged, and the crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

dot graph SPPS_Workflow { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, width=1.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nResin-NH-Fmoc", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect1 [label="Deprotection\n(Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Couple1 [label="Couple\nFmoc-Gly-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Deprotect2 [label="Deprotection\n(Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DMF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Couple2 [label="Couple\nFmoc-Gly-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash4 [label="Wash\n(DMF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cleave [label="Cleavage\n(TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End:\nPurified Gly-Gly", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotect1; Deprotect1 -> Wash1; Wash1 -> Couple1; Couple1 -> Wash2 [label="Cycle 1\n(Glycine 1)"]; Wash2 -> Deprotect2; Deprotect2 -> Wash3; Wash3 -> Couple2; Couple2 -> Wash4 [label="Cycle 2\n(Glycine 2)"]; Wash4 -> Cleave; Cleave -> End; } dot Caption: A typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Comparison of Synthetic Methodologies

The evolution from Fischer's solution-phase chemistry to Merrifield's solid-phase synthesis represents a quantum leap in efficiency, scalability, and accessibility.

| Parameter | Fischer Method (Stepwise) | Curtius Method | Solid-Phase Peptide Synthesis (SPPS) |

| Phase | Solution | Solution | Solid |

| Purification | Crystallization / Extraction | Crystallization / Extraction | Filtration / Washing |

| Reagent Use | Stoichiometric | Stoichiometric | Large Excess |

| Yield | Low, due to purification losses | Moderate | High (>99% per step) |

| Scalability | Very Difficult | Difficult | Readily Scalable & Automatable |

| Racemization Risk | High with some activation | Low | Very Low with modern reagents |

| Applicability | Short peptides | Short to moderate peptides | Long peptides (>100 aa feasible) |

Conclusion

The synthesis of glycylglycine is a story of chemical ingenuity that marks the beginning of our ability to construct the molecules of life from their fundamental constituents. The pioneering efforts of Emil Fischer and Theodor Curtius provided the essential chemical language—protection, activation, and coupling—that defined the field for half a century.[4][7] However, it was the conceptual brilliance of Bruce Merrifield's Solid-Phase Peptide Synthesis that transformed this language from a specialized art into a widespread, powerful technology.[11][12] For today's researchers, understanding this historical and technical evolution is not merely an academic exercise; it provides a deep appreciation for the principles that make modern peptide-based drug development and chemical biology possible. The journey to synthesize the simplest peptide ultimately unlocked the ability to build some of the most complex and vital molecules known to science.

References

- Ataman Kimya. (n.d.). GLYCYLGLYCINE.

- Wikipedia. (n.d.). Glycylglycine.

- Discovery Fine Chemicals. (n.d.). Glycylglycine (GLY-GLY) - 556-50-3.

- (n.d.). Glycylglycine.

- Mollica, A., Pinnen, F., Azzurra, S., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 184-202.

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (n.d.). Chemical Methods for Peptide and Protein Production. PMC - NIH.

- Goodman, M. (n.d.). The bold legacy of Emil Fischer. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glycylglycine in Peptide Synthesis: Building Blocks for Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.

- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History.

- (n.d.). A Revolution in Peptide Synthesis. The Quest for the Cure: The Science and Stories Behind the Next Generation of Medicines. Columbia Scholarship Online | Oxford Academic.

- (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Glycylglycylglycine (Gly-Gly-Gly): A Versatile Peptide in Scientific Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Goodman, M. (2003). The bold legacy of Emil Fischer. SciSpace.

- Wikipedia. (n.d.). Glycine.

- (2023). Theodor Curtius: Revolutionizing Chemistry | Scientist Biography. YouTube.

- (2021).

- (n.d.). Solid Phase Peptide Synthesis. Scholarly Commons - University of the Pacific.

- (2025). Julius Curtius: Pioneer of Modern Organic Reactions. YouTube.

- (n.d.). Glycylglycine | C4H8N2O3 | CID 11163. PubChem - NIH.

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- (2021). Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium.

- (n.d.).

- Wikipedia. (n.d.). Curtius rearrangement.

- (n.d.). CN101759767A - Method for synthesizing glycylglycine.

- (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycylglycine - Wikipedia [en.wikipedia.org]

- 6. discofinechem.com [discofinechem.com]

- 7. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. academic.oup.com [academic.oup.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to Glycine, N-(2-amino-2-oxoethyl)- for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Glycine Derivative

In the landscape of modern chemical biology and therapeutic development, the strategic modification of fundamental biomolecules provides a powerful toolkit for innovation. Glycine, the simplest of the proteinogenic amino acids, serves as a foundational scaffold for a vast array of derivatives with tailored functionalities. This guide focuses on one such derivative: Glycine, N-(2-amino-2-oxoethyl)- , also known by its IUPAC name, 2-[(2-amino-2-oxoethyl)amino]acetic acid . This molecule, while structurally unassuming, holds significant potential as a versatile building block and linker in the synthesis of complex peptides, peptidomimetics, and advanced drug delivery systems. Its unique combination of a secondary amine, a carboxylic acid, and a primary amide imparts a specific set of physicochemical properties that are of considerable interest to researchers in peptide chemistry, medicinal chemistry, and materials science.

This document serves as a comprehensive technical resource, providing not only the fundamental chemical and physical properties of Glycine, N-(2-amino-2-oxoethyl)-, but also delving into the practical aspects of its synthesis, analysis, and potential applications. As we navigate the complexities of drug design and the synthesis of novel bioactive compounds, a thorough understanding of each component's behavior and function is paramount. It is with this principle in mind that we present this guide, intended to empower researchers and drug development professionals with the knowledge to effectively harness the capabilities of this intriguing glycine derivative.

Core Molecular Attributes and Physicochemical Properties

A comprehensive understanding of a molecule's fundamental characteristics is the bedrock of its successful application in research and development. This section delineates the core attributes of Glycine, N-(2-amino-2-oxoethyl)-.

Molecular Formula, Weight, and Identifiers

The foundational quantitative data for Glycine, N-(2-amino-2-oxoethyl)- are summarized in the table below. These identifiers are crucial for accurate documentation, database searching, and regulatory submissions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O₃ | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| IUPAC Name | 2-[(2-amino-2-oxoethyl)amino]acetic acid | [1] |

| CAS Number | 7365-83-5 | [1] |

| Synonyms | N-(Carbamoylmethyl)glycine, N-(2-amino-2-oxoethyl)glycine | [1] |

Structural Representation and Key Functional Groups

The structure of Glycine, N-(2-amino-2-oxoethyl)- is characterized by a central glycine scaffold with an N-terminal modification. The key functional groups that dictate its chemical behavior are:

-

A Secondary Amine: This group is a key site for further chemical modification and peptide bond formation.

-

A Carboxylic Acid: This provides a handle for amide bond formation, esterification, or salt formation, and contributes to the molecule's overall polarity and solubility.

-

A Primary Amide: The terminal amide group is relatively stable and contributes to the molecule's hydrogen bonding capacity.

Caption: A conceptual two-step synthetic workflow for Glycine, N-(2-amino-2-oxoethyl)-.